N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. For instance, biphenyl-4-carbohydrazide can be reacted with 4-fluorobenzaldehyde in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is refluxed for several hours, and upon cooling, the desired product precipitates out .
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It is investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. The presence of the nitro group allows it to participate in redox reactions, potentially affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
N’~1~-((E)-{2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE: This compound shares similar structural features but has different substituents, leading to variations in its chemical properties and applications.
N’~1~-((E)-{3-BROMO-5-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-PHENYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE:
Uniqueness
N’~1~-((E)-1-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20FN3O5 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[(E)-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C23H20FN3O5/c1-2-31-22-12-17(8-11-21(22)32-15-16-6-9-19(24)10-7-16)14-25-26-23(28)18-4-3-5-20(13-18)27(29)30/h3-14H,2,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
TVWWNMADDGIDHB-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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